Cas no 23521-02-0 (9H-Purine,6,6'-dithiobis[9-b-D-arabinofuranosyl-(8CI,9CI))
23521-02-0 structure
Product Name:9H-Purine,6,6'-dithiobis[9-b-D-arabinofuranosyl-(8CI,9CI)
Numero CAS:23521-02-0
MF:C20H22N8O8S2
MW:566.567480564117
CID:278714
PubChem ID:494093
Update Time:2025-04-19
9H-Purine,6,6'-dithiobis[9-b-D-arabinofuranosyl-(8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3R,4S,5R)-2-[6-[[9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol
- 1,1'-(4,5-diphenyl-oxazol-2-ylmethylazanediyl)-bis-propan-2-ol
- 1,1'-{[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]imino}dipropan-2-ol
- 2-Propanol, 1,1'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-
- AC1L4WU1
- AC1Q4VB1
- BRN 1160861
- CTK4H0046
- KST-1B3767
- NSC113617
- 23521-02-0
- (2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- NSC 113617
- 9H-Purine,6,6'-dithiobis[9-b-D-arabinofuranosyl-(8CI,9CI)
-
- Inchi: 1S/C20H22N8O8S2/c29-1-7-11(31)13(33)19(35-7)27-5-25-9-15(27)21-3-23-17(9)37-38-18-10-16(22-4-24-18)28(6-26-10)20-14(34)12(32)8(2-30)36-20/h3-8,11-14,19-20,29-34H,1-2H2/t7-,8+,11-,12+,13-,14+,19-,20+
- Chiave InChI: CFGATGUQIVQVCT-WGIMJHEJSA-N
- Sorrisi: S(C1C2=C(N=CN=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)SC1C2=C(N=CN=1)N(C=N2)[C@@H]1[C@H]([C@H]([C@H](CO)O1)O)O
Proprietà calcolate
- Massa esatta: 566.10046
- Massa monoisotopica: 566.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 38
- Conta legami ruotabili: 7
- Complessità: 767
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.4
- Superficie polare topologica: 278Ų
Proprietà sperimentali
- Densità: 2.19
- Punto di ebollizione: 997°Cat760mmHg
- Punto di infiammabilità: 556.7°C
- Indice di rifrazione: 1.999
- PSA: 227.04
- LogP: -2.01160
9H-Purine,6,6'-dithiobis[9-b-D-arabinofuranosyl-(8CI,9CI) Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
23521-02-0 (9H-Purine,6,6'-dithiobis[9-b-D-arabinofuranosyl-(8CI,9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso